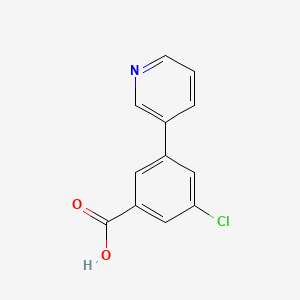

3-Chloro-5-(pyridin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-(pyridin-3-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chloro group at the 3-position and a pyridin-3-yl group at the 5-position

Synthetic Routes and Reaction Conditions:

Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives, followed by subsequent substitution reactions to introduce the pyridin-3-yl group.

Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to couple a pyridin-3-yl boronic acid with a chlorobenzoic acid derivative under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often applied to minimize waste and improve efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Chloro-5-(pyridin-3-yl)benzoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-5-(pyridin-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-5-(pyridin-2-yl)benzoic acid: Similar structure but with a different position of the pyridinyl group.

3-Chloro-5-(pyridin-4-yl)benzoic acid: Another positional isomer with distinct chemical properties.

3-Bromo-5-(pyridin-3-yl)benzoic acid: Similar to the target compound but with a bromo substituent instead of chloro.

Uniqueness: 3-Chloro-5-(pyridin-3-yl)benzoic acid stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Its unique combination of functional groups makes it a valuable compound in various research and industrial contexts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Biological Activity

3-Chloro-5-(pyridin-3-yl)benzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. In particular, it demonstrates potent interaction with cathepsins B and L, which are crucial for protein degradation pathways in cells. Studies have shown that this compound can enhance the activity of these enzymes, promoting proteolytic processes essential for cellular homeostasis .

| Enzyme | Activity | Concentration | Effect |

|---|---|---|---|

| Cathepsin B | Activation | 5 µM | Significant increase in activity |

| Cathepsin L | Activation | 5 µM | Significant increase in activity |

2. Antiproliferative Effects

In cell-based assays, this compound has shown potential antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its mechanism of action involving the modulation of proteasomal activity .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated efficacy against several bacterial strains and fungi, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

Case Study 1: Anticancer Activity

A study examined the effects of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. The study concluded that this compound could be a candidate for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth, demonstrating a broad-spectrum antimicrobial effect .

Toxicity Profile

Toxicity studies conducted on model organisms such as zebrafish embryos indicated that while this compound exhibits biological activity, it also presents certain toxicological risks at higher concentrations. Observations included developmental delays and morphological abnormalities at elevated doses .

Properties

IUPAC Name |

3-chloro-5-pyridin-3-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQMTZUOQMXXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.